Potassium 2-cyanoethyltrifluoroborate
Description
Potassium 2-cyanoethyltrifluoroborate (CAS: 1159919-79-5, MFCD11052653) is an organoboron compound with the molecular formula C₃H₄BF₃KN. It is characterized by a cyanoethyl (–CH₂CH₂CN) group attached to a trifluoroborate moiety, stabilized by a potassium counterion . This compound is synthesized via alkylation reactions, as demonstrated in related procedures where potassium iodomethyltrifluoroborate reacts with nitrile-containing reagents under basic conditions . Its high purity (95%) and stability under ambient conditions make it a valuable reagent in cross-coupling reactions, particularly in palladium-catalyzed transformations for constructing carbon-carbon bonds .
Properties
IUPAC Name |
potassium;2-cyanoethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3N.K/c5-4(6,7)2-1-3-8;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPUNWNWFAAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159919-79-5 | |
| Record name | potassium (2-cyanoethyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Potassium 2-cyanoethyltrifluoroborate can be synthesized through the reaction of dichlorotrifluoroborane with 2-cyanoethyl bromide . The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve continuous-flow chemistry to improve the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Potassium 2-cyanoethyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium 2-cyanoethyltrifluoroborate is in cross-coupling reactions , particularly in the formation of carbon-carbon bonds. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and natural products.
- Mechanism : The compound acts as a boron reagent in palladium-catalyzed cross-coupling reactions. It can react with various electrophiles, including aryl halides and vinyl halides, under mild conditions to produce substituted organic compounds.
- Advantages : Compared to traditional organoboron reagents, this compound exhibits enhanced stability and solubility, allowing for easier handling and improved reaction yields. For instance, studies have shown that using this compound can lead to higher yields of target products when coupled with specific palladium catalysts .
Pharmaceutical Applications
This compound has also been explored for its potential in drug discovery and development .
- Antiviral Compounds : Research indicates that derivatives of this compound can be utilized to synthesize antiviral agents. The ability to modify the cyanoethyl group allows for the introduction of various functional groups that can enhance biological activity against viral infections .
- Cancer Treatment : The compound's utility extends to the synthesis of compounds that may exhibit anticancer properties. For example, it has been employed in the synthesis of anethol derivatives, which have shown promise in treating certain types of cancer .
Material Science
In addition to its applications in organic synthesis and pharmaceuticals, this compound is being investigated for its role in material science .
- Polymer Chemistry : The compound can be used to create new materials through polymerization processes. Its trifluoroborate moiety can participate in various chemical reactions that lead to the formation of polymers with unique properties .
- Fluorescent Materials : There is ongoing research into using this compound as a precursor for developing fluorescent materials. The incorporation of boron into polymer matrices can enhance optical properties, making them suitable for applications in sensors and display technologies .
Case Study 1: Cross-Coupling Efficiency
A study demonstrated the use of this compound in coupling reactions involving aryl halides. The results indicated that using this reagent led to a significant increase in yield (up to 97%) compared to traditional methods .
Case Study 2: Antiviral Synthesis
Research focused on synthesizing antiviral agents using this compound as a key intermediate. The study reported successful synthesis of several anethol derivatives with promising antiviral activity against multiple viral strains .
Mechanism of Action
The mechanism by which potassium 2-cyanoethyltrifluoroborate exerts its effects typically involves its role as a ligand or reagent in catalytic processes. In cross-coupling reactions, it acts as a source of the cyanoethyl group, which is transferred to the substrate in the presence of a palladium catalyst . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborates
Structural and Functional Group Variations
The reactivity and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): The cyanoethyl group in this compound activates the boron center toward nucleophilic attack, facilitating efficient cross-couplings with aryl/alkenyl halides . In contrast, electron-donating groups (e.g., methoxy in Potassium (2-methoxyethyl)trifluoroborate) slow reaction kinetics due to reduced electrophilicity .
- Steric Effects: Bulky substituents, such as the pyrrolidine group in Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate, hinder coupling efficiency by increasing steric hindrance around the boron atom . The linear cyanoethyl chain in the target compound minimizes such interference.
Stability and Handling
- Thermal Stability: Trifluoroborates with aromatic substituents (e.g., 2-cyanophenyl) exhibit higher thermal stability compared to aliphatic analogs like the cyanoethyl derivative .
Biological Activity
Potassium 2-cyanoethyltrifluoroborate (K-2-Cyanoethyltrifluoroborate) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.
This compound can be synthesized through various methods involving organotrifluoroborate chemistry. The synthesis typically involves the reaction of potassium salts with cyanoethyl derivatives, leading to the formation of the trifluoroborate moiety. This compound is characterized by its stability and solubility in polar solvents, making it suitable for various chemical transformations.
Antitumor Activity
Recent studies have demonstrated that potassium organotrifluoroborates, including K-2-Cyanoethyltrifluoroborate, exhibit significant antitumor properties. For instance, compounds derived from trifluoroborates have shown cytotoxic effects against various cancer cell lines. In particular, K-2-Cyanoethyltrifluoroborate has been evaluated for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of K-2-Cyanoethyltrifluoroborate Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.7 | Cell cycle arrest |
| HCT116 (Colon) | 12.3 | Inhibition of proliferation |
Antiviral and Antibacterial Properties
In addition to its antitumor activity, K-2-Cyanoethyltrifluoroborate has also been investigated for antiviral and antibacterial properties. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses. Its antibacterial activity has been noted against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action.
Table 2: Antiviral and Antibacterial Activity of K-2-Cyanoethyltrifluoroborate
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Influenza A | Virus | 15 µg/mL |
| E. coli | Bacteria | 20 µg/mL |
| S. aureus | Bacteria | 18 µg/mL |
The biological activity of K-2-Cyanoethyltrifluoroborate can be attributed to several mechanisms:
- DNA Interaction : The compound exhibits a strong affinity for DNA, which may lead to the disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to apoptosis.
- Inhibition of Key Enzymes : Studies have indicated that K-2-Cyanoethyltrifluoroborate can inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
A notable case study involved the administration of K-2-Cyanoethyltrifluoroborate in a murine model of lung cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Case Study Summary
- Model : Murine lung cancer model
- Treatment : K-2-Cyanoethyltrifluoroborate (administered intraperitoneally)
- Outcome : Tumors reduced by approximately 45% after four weeks of treatment.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
